Substance P was first isolated from the brain and gastrointestinal tract of various species, including humans. The specific fragment substance P (5-11) has been identified in various biological samples, particularly in studies involving cancer tissues and neuropeptide research . The peptide has been synthesized for research purposes and is commercially available from several biotechnology companies .
Substance P (5-11) falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is classified as a tachykinin, which is characterized by a common C-terminal sequence that interacts with tachykinin receptors, particularly the neurokinin-1 receptor.
The synthesis of substance P (5-11) can be achieved through several methods, including solid-phase peptide synthesis and liquid-phase synthesis. The solid-phase method involves sequentially adding protected amino acids to a solid support, allowing for efficient purification and high yield.
Substance P (5-11) has a specific sequence of amino acids: Glutamic acid, Glycine, Phenylalanine, D-Tryptophan, D-Tryptophan, and Methionine. Its structure can be represented as:
The molecular weight of substance P (5-11) is approximately 850 daltons. The peptide exhibits a helical conformation in solution, which is crucial for its biological activity.
Substance P (5-11) participates in several biochemical reactions, primarily involving receptor binding and signal transduction pathways. Its primary reaction involves binding to the neurokinin-1 receptor, leading to intracellular signaling cascades that affect pain perception and inflammation.
The binding affinity of substance P (5-11) to the neurokinin-1 receptor has been studied extensively using radiolabeled analogs and competitive binding assays. Modifications to the peptide structure can significantly alter its binding affinity and biological activity .
Substance P (5-11) exerts its effects by binding to the neurokinin-1 receptor located on various cell types, including neurons and immune cells. This binding activates G-protein coupled pathways, leading to increased intracellular calcium levels and subsequent neurotransmitter release.
Research indicates that substance P (5-11) plays a significant role in mediating pain responses and inflammatory processes. Its action can be modulated by various factors, including receptor desensitization and internalization following prolonged exposure .
Substance P (5-11) has several scientific applications:
The isolation of Substance P traces to 1931, when Ulf von Euler and John H. Gaddum identified a hypotensive and gut-contracting substance in equine brain and intestinal extracts. They designated it "Substance P" (for "Powder") after its dry formulation [1] [6]. The complete amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) was elucidated in 1971 by Chang and Leeman, establishing SP as the founding member of the mammalian tachykinin family [1].
SP5-11 emerged as a focal point when researchers discovered that in vivo metabolism of SP involves selective enzymatic cleavage. Aminopeptidases and endopeptidases (e.g., dipeptidyl aminopeptidase IV) hydrolyze the N-terminal Arg¹-Pro² bond, liberating the heptapeptide SP5-11 (Gln⁵-Gln⁶-Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂) [4] [5]. Key milestones include:
Table 1: Key Properties of Substance P (5-11)
Property | Value | Significance |
---|---|---|
Amino Acid Sequence | Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Conserved C-terminal motif for NK1R binding |
Molecular Formula | C₄₁H₆₀N₁₀O₉S | Hydrophobic C-terminus enhances membrane interaction |
Molecular Weight | 869.04 g/mol | Smaller than full SP (1347.63 g/mol) |
CAS Registry Number | 51165-09-4 | Unique identifier for research applications |
Precursor | Substance P (1-11) | Generated via enzymatic N-terminal cleavage |
SP5-11 is not merely a metabolic byproduct but a functionally active neuropeptide fragment with specialized roles:
Receptor Selectivity & Signaling: SP5-11 exhibits a 100-fold higher potency at the truncated NK1R-T isoform than the full-length receptor (NK1R-F). This isoform, prevalent in the CNS and peripheral tissues, lacks the intracellular C-terminal domain, altering G-protein coupling and signaling kinetics. SP5-11 binding activates phospholipase C (PLC), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG), but with delayed ERK1/2 phosphorylation compared to full SP [9] [4]. This differential signaling influences neuronal excitability and inflammatory mediator release.
Neuroglial Communication: SP5-11 is actively internalized by glial cells via a high-affinity uptake system. This clearance mechanism modulates extracellular SP bioavailability and potentially regulates neurogenic inflammation. Inhibition of this uptake prolongs SP-mediated nociceptive signaling in dorsal horn neurons [3] [7].
Immune Modulation: Though SP5-11 itself does not directly activate immune cells, its parent peptide SP induces cytokine production (IL-1β, TNF-α, IL-6) via NK1R on macrophages and dendritic cells. SP5-11 may compete for receptor binding, indirectly dampening SP-driven inflammation in conditions like rheumatoid arthritis and inflammatory bowel disease [4] [1].
Therapeutic Research Applications:
Table 2: Research Applications of Substance P (5-11)
Research Area | Model System | Key Findings |
---|---|---|
Receptor Binding Kinetics | HEK-293 cells | Higher affinity for NK1R-T vs. NK1R-F |
Neurogenic Inflammation | Rabbit glial cultures | High-affinity uptake terminates SP signaling |
Glioma Therapeutics | T98G glioblastoma cells | ²¹¹At-Rh[16aneS4]-SP5-11 reduced viability to 20% |
Peptide Stability Studies | Human plasma | Half-life extended due to N-terminal truncation |
Signal Transduction | Murine dorsal root ganglia | ERK1/2 activation delayed compared to SP(1-11) |
Table 3: Structural and Functional Comparison of NK1 Receptor Isoforms
Feature | Full-Length NK1R (NK1R-F) | Truncated NK1R (NK1R-T) |
---|---|---|
Amino Acid Residues | 407 | 311 |
SP(1-11) Affinity | High (nM range) | Low (µM range) |
SP(5-11) Affinity | Low | High |
C-Terminal Domain | Present (regulates internalization) | Absent |
ERK1/2 Activation Timing | Rapid (<5 min) | Delayed (>15 min) |
Cellular Localization | Human brain nuclei | Widespread in CNS/periphery |
SP5-11 exemplifies how proteolytic processing diversifies neuropeptide function. Its distinct receptor selectivity and metabolic stability position it as both a critical neuromodulator and a scaffold for targeted therapeutics, particularly in oncology and inflammation research. Future studies exploring its interactions with neurokinin receptor heterodimers may reveal novel signaling paradigms [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7